molecular formula C13H18N4 B1488936 3-Azido-1-(4-isopropylbenzyl)azetidine CAS No. 2098078-99-8

3-Azido-1-(4-isopropylbenzyl)azetidine

Cat. No.: B1488936
CAS No.: 2098078-99-8
M. Wt: 230.31 g/mol
InChI Key: ONLAFSOFAQTRJL-UHFFFAOYSA-N
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Description

3-Azido-1-(4-isopropylbenzyl)azetidine is a chemical compound with the molecular formula C13H18N4 and a molecular weight of 230.31 g/mol . It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.


Molecular Structure Analysis

The structure of azetidines is driven by a considerable ring strain, making them significantly more stable than related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The aza Paternò–Büchi reaction is one of the most efficient ways to synthesize functionalized azetidines .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 230.31 g/mol . Its physical and chemical properties are largely influenced by the azetidine ring, which is more stable than related aziridines due to a considerable ring strain .

Scientific Research Applications

Research Applications in Antiviral Therapies

Antiviral Mechanisms

AZT, a notable azido-containing compound, has been extensively studied for its antiviral properties, specifically against HIV. It acts by inhibiting the reverse transcriptase enzyme, crucial for the viral replication process (K. Parang, L. Wiebe, E. Knaus, 2000). This mechanism may be relevant to the broader class of azido-functionalized compounds, suggesting potential antiviral applications.

Prodrug Development

The structural modification of azido compounds to enhance drug delivery, bioavailability, and therapeutic efficacy is a significant area of research. For example, prodrugs of AZT have been synthesized to improve its pharmacokinetic properties and anti-HIV activity (P. Vlieghe, F. Bihel, T. Clerc, et al., 2001). Similar strategies could be applied to "3-Azido-1-(4-isopropylbenzyl)azetidine" for potential therapeutic applications.

Drug-Drug Interactions

Understanding the interaction between azido-functionalized drugs and other therapeutic agents is crucial for multi-drug treatment regimens. Research into the drug-drug interactions involving AZT has provided insights into how azido compounds might interact within biological systems, influencing treatment strategies for diseases like HIV (B. Eriksson, R. Schinazi, 1989).

Mechanism of Action

The mechanism of action of azetidines is largely driven by their ring strain. This strain allows for unique reactivity that can be triggered under appropriate reaction conditions .

Future Directions

Azetidines have been gaining attention in the scientific community due to their potential applications in various fields. Recent advances in the synthesis and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The development of new reaction protocols to overcome long-standing challenges in the field is a promising future direction .

Properties

IUPAC Name

3-azido-1-[(4-propan-2-ylphenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-10(2)12-5-3-11(4-6-12)7-17-8-13(9-17)15-16-14/h3-6,10,13H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLAFSOFAQTRJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CC(C2)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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